molecular formula C10H11N3O3 B2672274 [4-(2-Azidoethoxy)phenyl]acetic acid CAS No. 42058-76-4

[4-(2-Azidoethoxy)phenyl]acetic acid

Cat. No.: B2672274
CAS No.: 42058-76-4
M. Wt: 221.216
InChI Key: ZTZZDGSHOLHOPX-UHFFFAOYSA-N
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Description

[4-(2-Azidoethoxy)phenyl]acetic acid is a functionalized acetic acid derivative characterized by a phenyl ring substituted with a 2-azidoethoxy group at the para position. The azide group (-N₃) in its structure enables participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation, dendrimer synthesis, and polymer chemistry . Its applications include the modification of dendrimers for targeted drug delivery, as demonstrated in UPLC-based separations of G5 PAMAM dendrimers conjugated with azide ligands .

Properties

IUPAC Name

2-[4-(2-azidoethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-13-12-5-6-16-9-3-1-8(2-4-9)7-10(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZZDGSHOLHOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Azidoethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxyphenylacetic acid with 2-azidoethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Azidoethoxy)phenyl]acetic acid can undergo oxidation reactions, where the azido group may be converted to other functional groups like amines or nitro groups.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles like sodium azide (NaN3) or other azido-containing compounds can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro or amine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

Drug Development

The compound has been utilized in the synthesis of various biologically active molecules. For instance, derivatives of [4-(2-Azidoethoxy)phenyl]acetic acid have shown potential as selective estrogen receptor modulators (SERMs). Research indicates that modifications at the 4-position can lead to compounds with high relative binding affinity for estrogen receptors, which are crucial for developing treatments for hormone-related conditions .

Anticancer Agents

Recent studies have highlighted the potential of azide-containing compounds as anticancer agents. The azide moiety allows for the introduction of various functional groups through click chemistry, facilitating the design of targeted therapies that can selectively attack cancer cells while minimizing effects on healthy tissues .

Polymer Synthesis

This compound can also be used as a monomer in polymer chemistry. Its azide functionality makes it suitable for creating cross-linked networks through azide-alkyne cycloaddition reactions, leading to materials with enhanced mechanical properties and thermal stability. Such polymers are valuable in applications ranging from drug delivery systems to protective coatings .

Nanotechnology

In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles with specific surface functionalities. The ability to modify the surface properties of nanoparticles using this compound enhances their performance in biomedical applications, such as imaging and targeted drug delivery .

Case Study: Synthesis of SERMs

A notable case study involved the synthesis of a series of compounds based on this compound that were evaluated for their efficacy as SERMs. The study demonstrated that specific substitutions at the 4-position significantly influenced binding affinity and biological activity, underscoring the importance of structural modifications in drug design .

Case Study: Polymer Development

Another case study focused on developing a new class of polymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, showcasing the potential for this compound in advanced material applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistrySynthesis of SERMsHigh relative binding affinity for estrogen receptors
Anticancer ResearchTargeted therapy developmentSelective targeting reduces side effects
Polymer ScienceCross-linked polymer networksEnhanced mechanical properties observed
NanotechnologyFunctionalized nanoparticlesImproved performance in drug delivery systems

Mechanism of Action

The mechanism of action of [4-(2-Azidoethoxy)phenyl]acetic acid largely depends on its ability to undergo bioorthogonal reactions. The azido group can participate in click chemistry, particularly the Huisgen cycloaddition reaction, which allows for the selective and efficient conjugation of the compound to various biomolecules. This property makes it valuable in applications such as drug delivery, imaging, and diagnostics.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of [4-(2-Azidoethoxy)phenyl]acetic acid, emphasizing differences in substituents and functional groups:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Applications/Properties References
This compound -OCH₂CH₂N₃ at para position ~221.2 (estimated) Click chemistry, bioconjugation
2-(4-Octylphenyl)acetic acid -C₈H₁₇ at para position 248.36 Surfactant synthesis, industrial uses
2-[4-(2-Aminoethyl)phenoxy]acetic acid HCl -OCH₂COOH and -CH₂CH₂NH₂·HCl at para ~245.7 Biosensor platforms, SAMs
4-[(2,4-Dioxothiazolidin-5-yl)methyl]phenoxyacetic acid Thiazolidinedione moiety ~295.3 Antidiabetic research (PPAR-γ activation)
(2E)-3-Hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylideneacetic acid Furanone and multiple -OH groups ~382.3 Antioxidant studies, natural product analogs
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate Azidoethoxy and chlorophenyl groups 337.76 Pharmaceutical intermediates

Notes:

  • Azide-containing analogs : Compounds like Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate share the azidoethoxy group but incorporate additional functionalities (e.g., chlorophenyl) that alter reactivity and solubility .
  • Phenolic analogs: Hydroxy-substituted derivatives, such as 2-(4-hydroxyphenyl)acetic acid, lack the azide group but exhibit enhanced hydrogen-bonding capacity, influencing their crystallinity and biological activity .

Physicochemical Properties

  • Solubility : this compound is likely soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) based on analogous azide-containing compounds . In contrast, 2-(4-Octylphenyl)acetic acid exhibits lipophilicity due to its long alkyl chain, favoring organic solvents like dichloromethane .
  • Reactivity: The azide group enables rapid cycloaddition with alkynes, a property absent in non-azide analogs like 4-(2,4-dioxothiazolidin-5-yl)phenoxyacetic acid, which instead reacts via thiazolidinedione-mediated pathways .

Biological Activity

[4-(2-Azidoethoxy)phenyl]acetic acid (CAS No. 42058-76-4) is a compound of interest due to its unique azido functional group, which enables various chemical reactions, including click chemistry. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-(2-hydroxyethoxy)phenylacetic acid with sodium azide under controlled conditions. This process allows for the introduction of the azido group, which is crucial for subsequent biological evaluations and applications in drug development.

The azido group in this compound facilitates various interactions with biological molecules, potentially modulating cellular pathways. Notably, compounds with similar azido functionalities have been shown to activate NF-kappaB and induce cytokine production in immune cells, suggesting a role in immunomodulation .

Case Studies and Research Findings

  • Immunomodulatory Effects : Research has indicated that azido analogues can induce chemokine gene expression in murine models, demonstrating their potential as immunomodulatory agents. For example, a study showed that a flavone acetic acid analogue with an azido group was effective in activating immune responses in mouse cells but not in human cells .
  • Cancer Research : In studies focusing on cancer treatment, compounds similar to this compound have been evaluated for their ability to degrade specific proteins involved in tumor progression. For instance, VHL-based PROTACs targeting TG2 showed significant efficacy in ovarian cancer cell lines, indicating that modifications like the azido group could enhance therapeutic profiles .
  • Photoaffinity Labeling : The azido functionality allows for photoaffinity labeling techniques, which are useful for identifying protein targets of drugs. This method has been employed successfully with other azido compounds to elucidate their mechanisms of action and molecular targets .

Data Tables

Property Value
Chemical NameThis compound
CAS Number42058-76-4
Molecular FormulaC11H13N3O3
Molecular Weight233.24 g/mol
Key Functional GroupsAzido, Carboxylic Acid

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